2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole is a compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a dibromomethyl group attached to a phenyl ring, which is further connected to a benzo[d]thiazole moiety.
Vorbereitungsmethoden
The synthesis of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the aromatic nucleophilic substitution of 4-fluorobenzaldehyde with various azole and piperazine derivatives in the presence of potassium carbonate, yielding 70-81% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Its antitumor and cytotoxic activities are being explored for potential cancer treatments.
Industry: The compound is used in the development of biocides, fungicides, and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial quorum sensing pathways, thereby reducing virulence and biofilm formation . The compound’s antitumor activity is linked to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole include other 2,4-disubstituted thiazoles, such as:
- 2-(4-Bromophenyl)benzo[d]thiazole
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Methylphenyl)benzo[d]thiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its dibromomethyl group, which enhances its reactivity and potential biological effects.
Eigenschaften
Molekularformel |
C14H9Br2NS |
---|---|
Molekulargewicht |
383.1 g/mol |
IUPAC-Name |
2-[4-(dibromomethyl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Br2NS/c15-13(16)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)18-14/h1-8,13H |
InChI-Schlüssel |
CIHYMEBPHLMWIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.